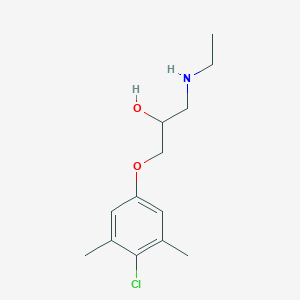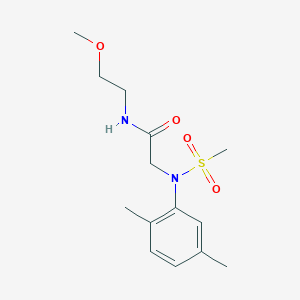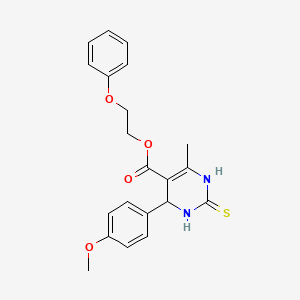
1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol, also known as propranolol, is a beta-blocker medication used to treat hypertension, angina, and other cardiovascular conditions. However, propranolol has also been studied for its potential use in scientific research.
Applications De Recherche Scientifique
Propranolol has been studied for its potential use in various scientific research applications. One such application is its use in the study of memory consolidation and reconsolidation. Propranolol has been shown to disrupt the reconsolidation of emotional memories, potentially offering a new approach to treating post-traumatic stress disorder.
Another area of research is 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol's potential use in the treatment of cancer. Propranolol has been shown to inhibit the growth and metastasis of certain types of cancer cells, including breast cancer and melanoma.
Mécanisme D'action
Propranolol works by blocking the beta receptors in the body, which are responsible for the body's response to stress and anxiety. By blocking these receptors, 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol can reduce heart rate, blood pressure, and other physiological responses to stress.
Biochemical and Physiological Effects:
Propranolol has several biochemical and physiological effects on the body. It can reduce heart rate, blood pressure, and cardiac output, and it can also decrease the release of renin, a hormone that regulates blood pressure. Propranolol can also cause bronchoconstriction, which can be problematic for patients with asthma or other respiratory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol in lab experiments is its well-established safety profile. Propranolol has been used clinically for decades and is generally considered safe when used as directed. However, one limitation is that 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol's effects can be variable depending on the individual, making it difficult to control for individual differences in research studies.
Orientations Futures
There are several potential future directions for 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol research. One area of interest is its potential use in the treatment of addiction. Propranolol has been shown to reduce drug-seeking behavior in animal models, and it may have potential as a treatment for addiction in humans.
Another area of interest is 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol's potential use in the treatment of anxiety disorders. While 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol is not typically used as a first-line treatment for anxiety, it may have potential as an adjunct therapy in certain cases.
Conclusion:
Propranolol is a beta-blocker medication with potential applications in scientific research. Its well-established safety profile and potential for use in memory consolidation, cancer treatment, addiction, and anxiety disorders make it an interesting area for future research.
Méthodes De Synthèse
Propranolol can be synthesized through a multi-step process starting with the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form 1-(4-chloro-3,5-dimethylphenoxy)acetone. This intermediate is then reacted with ethylamine and isopropylamine to form 1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)-2-propanol.
Propriétés
IUPAC Name |
1-(4-chloro-3,5-dimethylphenoxy)-3-(ethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2/c1-4-15-7-11(16)8-17-12-5-9(2)13(14)10(3)6-12/h5-6,11,15-16H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRPLSYSQJTMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(COC1=CC(=C(C(=C1)C)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3,5-dimethylphenoxy)-3-(ethylamino)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5216385.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5216389.png)
![N-methyl-2-phenyl-N-[(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methyl]ethanamine](/img/structure/B5216393.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B5216401.png)
![N,N-dimethyl-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)aniline](/img/structure/B5216404.png)

![2-(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetamide](/img/structure/B5216410.png)
![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5216423.png)


![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5216444.png)
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5216457.png)
![butyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5216467.png)